1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Physicochemical Profiling Drug-Likeness Solubility Prediction

This 1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920250-50-6) is a uniquely differentiated analog for PDE7-targeted research. Its diethylaminoethyl side chain confers a LogP of 2.13 and TPSA of 41.03 Ų, distinct from the dimethylaminoethyl analog (MW 253.36) and the unsubstituted core (MW 182.24). These physicochemical gradients directly impact protonation, membrane permeability, and target-binding geometry—making this compound non-interchangeable with shorter-chain analogs. Choose this specific molecule for reproducible SAR, high-purity co-crystallization, and reliable ADMET profiling. Available with ≥98% purity for confident experimental outcomes.

Molecular Formula C14H23N3OS
Molecular Weight 281.42
CAS No. 920250-50-6
Cat. No. B2919570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
CAS920250-50-6
Molecular FormulaC14H23N3OS
Molecular Weight281.42
Structural Identifiers
SMILESCCN(CC)CCN1C2=C(CCCC2)C(=S)NC1=O
InChIInChI=1S/C14H23N3OS/c1-3-16(4-2)9-10-17-12-8-6-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19)
InChIKeyJTAZHRHGBCGJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920250-50-6): Core Physicochemical and Structural Profile for Research Procurement


The compound 1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920250-50-6) is a synthetic thioxo-hexahydroquinazolinone derivative bearing a basic diethylaminoethyl side chain at the N1 position . It possesses a molecular formula of C₁₄H₂₃N₃OS and a molecular weight of 281.42 g·mol⁻¹, with a vendor-certified purity of 97% . The hexahydroquinazoline scaffold, containing a thioxo (C=S) group at position 4 and a lactam carbonyl at position 2, places this molecule within the broader 2-thioxoquinazolin-4-one pharmacophore class that has been explored for phosphodiesterase 7 (PDE7) inhibition and other therapeutic targets [1]. This structural combination of a partially saturated bicyclic core, a thioxo group, and a tertiary amine-terminated side chain creates a differentiated physicochemical fingerprint relative to both the unsubstituted core scaffold and the shorter-chain dimethylamino analog, which must be considered in any scientific selection or procurement decision.

Why In-Class Quinazolinone Analogs Cannot Substitute for 1-(2-(Diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one


Within the hexahydroquinazolin-2-one class, even minor side-chain modifications produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition that preclude simple interchange. The diethylaminoethyl substituent at N1 yields a consensus LogP of 2.13 and a topological polar surface area (TPSA) of 41.03 Ų , whereas the shorter N,N-dimethylaminoethyl analog (CAS 920158-76-5) exhibits a lower molecular weight of 253.36 g·mol⁻¹ and a correspondingly distinct pharmacokinetic profile . The unsubstituted 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one core (CAS 21582-66-1) lacks the basic amine entirely, resulting in a molecular weight of only 182.24 g·mol⁻¹ and a computed LogP near zero (ca. –0.006) [1]. These differences in protonation state, membrane permeability, and target-binding geometry mean that biological activity, solubility, and formulation behavior are not conserved across the series. Any decision to substitute one member for another without compensating for these physicochemical gradients risks irreproducible assay results or failed scale-up.

Quantitative Differentiation Evidence for 1-(2-(Diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: Diethylaminoethyl vs. Dimethylaminoethyl vs. Unsubstituted Core

The target compound (MW 281.42, LogP 2.13) carries a diethylaminoethyl side chain that increases both molecular weight and lipophilicity relative to its closest commercially available analogs . The N,N-dimethylaminoethyl analog has a lower MW of 253.36 , while the unsubstituted 4-thioxo-hexahydroquinazolin-2-one core has a MW of 182.24 and a near-zero LogP of –0.006 [1]. The 28 Da increase in MW and the positive LogP shift of ~2.1 log units versus the unsubstituted core translate into higher predicted membrane permeability and a distinct solubility profile, both of which are critical for cell-based assays and in vivo formulation.

Physicochemical Profiling Drug-Likeness Solubility Prediction

Topological Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from the Dimethylaminoethyl and Unsubstituted Analogs

The target compound exhibits a TPSA of 41.03 Ų, 4 hydrogen-bond acceptors, and 1 hydrogen-bond donor . The unsubstituted 4-thioxo-hexahydroquinazolin-2-one core contains only 2 hydrogen-bond acceptors (based on its molecular formula C₈H₁₀N₂OS) and no hydrogen-bond donors, yielding a lower TPSA that would favor passive absorption but reduce aqueous solubility [1]. The diethylaminoethyl side chain introduces an additional tertiary amine acceptor without increasing the donor count, thereby optimizing the balance between permeability and solubility relative to the core scaffold. This profile is distinct from the dimethylaminoethyl analog, which has a proportionally smaller contribution to TPSA and acceptor count due to its shorter alkyl chains.

TPSA Hydrogen Bonding Oral Bioavailability Prediction

Commercial Purity and Batch Consistency: Diethylaminoethyl vs. Dimethylaminoethyl Analog

Both the diethylaminoethyl target compound and its dimethylaminoethyl analog are commercially available from multiple vendors at a stated purity of 97% . The unsubstituted core is offered at a slightly lower purity of 95%+ [1]. For procurement of the diethylaminoethyl compound, Leyan (Product No. 1141007) and MolCore both list batch-specific purity values, with MolCore noting a minimum purity specification of 98% (NLT 98%) . This indicates that the diethylaminoethyl derivative can be sourced at a purity that meets or exceeds the typical 97% threshold for analog procurement, with at least one vendor guaranteeing ≥98% purity.

Chemical Purity Procurement Reliability Batch Reproducibility

Class-Level Pharmacological Opportunity: Thioxoquinazoline Scaffold as PDE7 Inhibitor Chemotype

The 2-thioxoquinazolin-4-one scaffold, of which the target compound is a partially saturated analog, has been validated as a phosphodiesterase 7 (PDE7) inhibitory chemotype [1]. In vitro PDE7A inhibition assays demonstrated that structurally optimized thioxoquinazoline derivatives achieve nanomolar to low-micromolar IC₅₀ values, with select compounds showing dual PDE7/PDE4 inhibition and anti-inflammatory activity in cellular models [1]. While the specific target compound CAS 920250-50-6 has not yet been directly evaluated in published PDE7 assays, its hexahydroquinazoline core retains the critical thioxo and lactam pharmacophoric elements required for metal-coordination and hinge-region binding observed in the co-crystal structures of related thioxoquinazolines with PDE7A [1]. This places the target compound within a chemotype that has demonstrated tractable SAR and target engagement, unlike many other heterocyclic screening collections that lack such class-level pharmacological precedent.

PDE7 Inhibition Inflammation Immunomodulation

Recommended Application Scenarios for 1-(2-(Diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Based on Differentiation Evidence


PDE7-Targeted Anti-Inflammatory Drug Discovery Lead Optimization

The 2-thioxoquinazolin-4-one class has established PDE7A inhibitory activity, with lead compounds achieving nanomolar to low-micromolar IC₅₀ values [2]. The target compound, bearing the thioxo and lactam pharmacophore on a hexahydroquinazoline core with a basic diethylaminoethyl side chain, is a logical candidate for SAR expansion. Its LogP of 2.13 and TPSA of 41.03 Ų predict favorable membrane permeability for cell-based cAMP assays in immune cell lines where PDE7 is expressed. Procurement of this specific analog enables assessment of the effect of N1-alkylation with a diethylaminoethyl group on PDE7 potency and selectivity over PDE4, an SAR direction not previously explored in the literature.

Physicochemical Profiling and Solubility Screening in Early ADMET Panels

The quantifiable differences in MW (281.42 vs. 253.36), LogP (2.13 vs. unreported), and TPSA (41.03 Ų) between the diethylaminoethyl and dimethylaminoethyl analogs make the target compound a valuable comparator for systematic physicochemical profiling. In high-throughput solubility, permeability (PAMPA/Caco-2), and microsomal stability assays, this pair of compounds can delineate the impact of terminal amine substituent size on ADMET parameters, providing data directly applicable to medicinal chemistry design principles.

Crystallography and Structural Biology of Thioxoquinazoline-Target Complexes

A closely related thioxoquinazoline analog, 3-(2-diethylaminoethyl)-2,3-dihydro-2-thioxoquinazolin-4(1H)-one, has been successfully crystallized and its structure solved by single-crystal X-ray diffraction [3]. The target compound, differing only in the position of the thioxo/carbonyl groups and the saturation state of the fused ring, is expected to possess similar crystallinity. It can be used in co-crystallization trials with PDE7A or other protein targets to obtain high-resolution structural data, facilitating structure-based drug design. The availability of the compound at up to 98% purity reduces the risk of impurity-derived crystal defects.

Chemical Biology Probe Development for Cellular Target Engagement

The presence of a thioxo group, which can serve as a reactive handle for further derivatization, combined with the diethylaminoethyl side chain that enables pH-dependent subcellular distribution, positions this compound as a starting point for the synthesis of affinity probes or PROTAC precursors. The dimethylaminoethyl analog and unsubstituted core [1] can serve as negative controls in target-engagement studies, as their altered physicochemical profiles will modulate cellular permeability and subcellular localization differently.

Quote Request

Request a Quote for 1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.